Cas no 3463-02-3 (4-(Ethylthio)phenylamine)

4-(Ethylthio)phenylamine Chemical and Physical Properties
Names and Identifiers
-
- 4-ethylsulfanylaniline
- AC1L93W6
- 4-Aethylmercapto-anilin
- CTK4H2733
- SBB071614
- 4-ethylthioaniline
- p-amino-phenylethylsulfide
- 4-(ethylsulfanyl)aniline
- BBL003550
- SureCN4523181
- 4-aminophenyl ethyl sulphide
- 4-(ethylthio)aniline
- 4-(ethylthio)benzenamine
- 4-ethylthiophenylamine
- 4-ethylsulfanyl-aniline
- [4-(Ethylthio)phenyl]amine hydrochloride
- p-ethylthioaniline
- AB01218080-03
- aniline, 4-ethylthio-
- AKOS000220744
- 3463-02-3
- ALBB-023460
- YGALCOBBSXYFLF-UHFFFAOYSA-N
- NCGC00327756-01
- MFCD00040310
- 4-(ethylthio)aniline x1HCl
- STK895058
- CCG-356419
- SCHEMBL4523181
- DTXSID10331337
- 4-(Ethylthio)phenylamine
-
- MDL: MFCD00040310
- Inchi: InChI=1S/C8H11NS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2,9H2,1H3
- InChI Key: YGALCOBBSXYFLF-UHFFFAOYSA-N
- SMILES: CCSC1=CC=C(C=C1)N
Computed Properties
- Exact Mass: 153.06100
- Monoisotopic Mass: 153.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.3Ų
- XLogP3: 2.1
Experimental Properties
- PSA: 51.32000
- LogP: 2.96200
4-(Ethylthio)phenylamine Security Information
4-(Ethylthio)phenylamine Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Ethylthio)phenylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF70879-10g |
[4-(Ethylthio)phenyl]amine hydrochloride |
3463-02-3 | >95% | 10g |
$1134.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733953-250mg |
4-(Ethylthio)aniline |
3463-02-3 | 98% | 250mg |
¥2202.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733953-1g |
4-(Ethylthio)aniline |
3463-02-3 | 98% | 1g |
¥3771.00 | 2024-05-17 | |
TRC | E257745-250mg |
[4-(Ethylthio)phenyl]amine |
3463-02-3 | 250mg |
$ 235.00 | 2022-06-05 | ||
TRC | E257745-500mg |
[4-(Ethylthio)phenyl]amine |
3463-02-3 | 500mg |
$ 390.00 | 2022-06-05 | ||
TRC | E257745-1000mg |
[4-(Ethylthio)phenyl]amine |
3463-02-3 | 1g |
$ 620.00 | 2022-06-05 | ||
A2B Chem LLC | AF70879-500mg |
[4-(Ethylthio)phenyl]amine hydrochloride |
3463-02-3 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | AF70879-1g |
[4-(Ethylthio)phenyl]amine hydrochloride |
3463-02-3 | >95% | 1g |
$439.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733953-5g |
4-(Ethylthio)aniline |
3463-02-3 | 98% | 5g |
¥11478.00 | 2024-05-17 | |
A2B Chem LLC | AF70879-5g |
[4-(Ethylthio)phenyl]amine hydrochloride |
3463-02-3 | >95% | 5g |
$787.00 | 2024-04-20 |
4-(Ethylthio)phenylamine Related Literature
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
Additional information on 4-(Ethylthio)phenylamine
Chemical Profile of 4-(Ethylthio)phenylamine (CAS No. 3463-02-3)
4-(Ethylthio)phenylamine, identified by the Chemical Abstracts Service Number (CAS No.) 3463-02-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology due to its unique structural and functional properties. This compound belongs to the phenylamine class, characterized by the presence of an amino group (-NH₂) attached to a phenyl ring, which is further modified by an ethylthio (-SCH₂CH₃) substituent. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity, making it a subject of interest for researchers exploring novel molecular architectures.
The structural framework of 4-(Ethylthio)phenylamine consists of a benzene ring substituted at the para position with an ethylthio group and an amino group at the ortho position relative to the sulfur atom. This specific arrangement influences its electronic distribution, solubility, and interaction with biological targets. The ethylthio moiety introduces a polar character to the molecule, enhancing its solubility in polar solvents while maintaining sufficient lipophilicity for membrane permeability. The amino group, being basic in nature, can engage in hydrogen bonding and ionic interactions, which are critical for binding to biological macromolecules.
In recent years, 4-(Ethylthio)phenylamine has been studied for its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of more complex pharmacophores. The compound’s ability to serve as a scaffold for drug design stems from its dual functionality—the aromatic system provides a platform for further derivatization, while the ethylthio and amino groups offer sites for selective modifications. Researchers have explored its utility in developing compounds with potential therapeutic effects, including those targeting neurological disorders, cardiovascular diseases, and inflammatory conditions.
One of the most compelling aspects of 4-(Ethylthio)phenylamine is its versatility in chemical transformations. The ethylthio group can undergo various reactions such as oxidation to form sulfoxides or sulfones, nucleophilic substitution, or coupling reactions with other heterocycles. Similarly, the amino group can be acylated, alkylated, or diazotized to introduce additional functional diversity. These reactivity patterns have enabled chemists to generate a library of derivatives with tailored properties for specific applications.
Recent studies have highlighted the biological significance of 4-(Ethylthio)phenylamine derivatives. For instance, modifications of this scaffold have led to compounds exhibiting inhibitory activity against enzymes involved in metabolic pathways relevant to diabetes and obesity. The structural features of these derivatives have been optimized to enhance binding affinity and selectivity towards target proteins. Additionally, computational modeling has been employed to predict the binding modes of 4-(Ethylthio)phenylamine analogs with biological receptors, providing insights into their mechanism of action.
The pharmacokinetic profile of 4-(Ethylthio)phenylamine and its derivatives is another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating their potential as drug candidates. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been utilized to characterize the compound’s behavior in vitro and in vivo. These studies have provided valuable data on its stability, bioavailability, and metabolic pathways.
The synthesis of 4-(Ethylthio)phenylamine itself presents an interesting challenge due to the need for precise functionalization at multiple positions on the benzene ring. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent advances in catalytic methods have simplified some synthetic pathways, enabling more efficient production of this compound and its derivatives.
In conclusion,4-(Ethylthio)phenylamine (CAS No. 3463-02-3) represents a valuable building block in pharmaceutical research with diverse applications ranging from drug discovery to material science. Its unique structural features and reactivity make it a versatile intermediate for generating novel compounds with potential therapeutic benefits. As research continues to uncover new applications for this molecule,4-(Ethylthio)phenylamine is likely to remain a key player in the development of innovative chemical solutions across multiple disciplines.
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